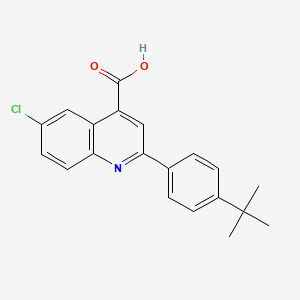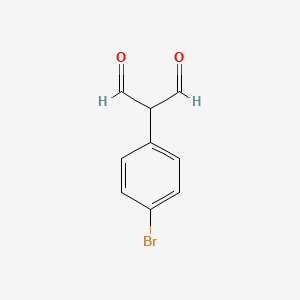
2-(4-Aminophenoxy)naphthalene
Übersicht
Beschreibung
2-(4-Aminophenoxy)naphthalene is a chemical compound that serves as a monomer for the synthesis of various aromatic polyimides and polyamides. These polymers are characterized by their bis(phenoxy)naphthalene units, which contribute to their unique properties such as high thermal stability, solubility in organic solvents, and the ability to form transparent and flexible films. The compound is synthesized through nucleophilic aromatic substitution reactions and subsequent catalytic reduction processes.
Synthesis Analysis
The synthesis of 2-(4-Aminophenoxy)naphthalene-based monomers involves nucleophilic aromatic substitution reactions followed by catalytic reduction. For instance, the synthesis of 2,3-bis(4-aminophenoxy)naphthalene (BAPON) and its derivatives typically starts with the reaction of dihydroxynaphthalene with chloronitrobenzene or chloronitrobenzotrifluoride in the presence of potassium carbonate, followed by reduction with hydrazine and a palladium on carbon (Pd/C) catalyst . These reactions result in the formation of diamine monomers that are used to synthesize polyimides and polyamides with high performance characteristics.
Molecular Structure Analysis
The molecular structure of 2-(4-Aminophenoxy)naphthalene-based polymers is characterized by the presence of bis(phenoxy)naphthalene units linked to various aromatic tetracarboxylic dianhydrides or dicarboxylic acids. The resulting polymers exhibit different degrees of crystallinity, with some showing semicrystalline patterns while others are amorphous, as indicated by X-ray diffraction studies . The presence of trifluoromethyl groups in some derivatives influences the molecular structure, leading to polymers with low dielectric constants and color intensity .
Chemical Reactions Analysis
The primary chemical reaction involved in the transformation of 2-(4-Aminophenoxy)naphthalene-based monomers into polymers is the formation of polyimides and polyamides through polycondensation or ring-opening polyaddition. This is followed by cyclodehydration or thermal/chemical imidization to form the final polymer structure . The polymers can undergo further reactions such as the formation of hydrogen bonds, π-π interactions, and C-H...π interactions, which contribute to the stability and mechanical properties of the resulting materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from 2-(4-Aminophenoxy)naphthalene are notable for their high thermal stability, with decomposition temperatures often exceeding 500°C . They also exhibit high glass transition temperatures, ranging from approximately 226°C to over 300°C, depending on the specific polymer and its structure . These materials are generally soluble in a variety of organic solvents, which facilitates their processing into films and coatings. The films produced are transparent, flexible, and exhibit good mechanical properties such as tensile strength and elongation at break . Additionally, some fluorinated derivatives have low dielectric constants and moisture absorption, making them suitable for electronic applications .
Wissenschaftliche Forschungsanwendungen
1. Specific Scientific Field The research is in the field of Chemical Research and Polymer Science .
3. Detailed Description of the Methods of Application or Experimental Procedures The sulfonated polyimide copolymers were prepared from BAPNS, 1,4,5,8-naphthalenetetra-carboxylic dianhydride (NTDA), and nonsulfonated diamine 4,4′-diaminodiphenyl ether (ODA). The resulting copolymers were used to create flexible, transparent, and mechanically strong membranes .
Synthesis of Aromatic Polyimides with Different Alkyl Substituents
- Field : Chemical Research and Polymer Science .
- Application : It’s used in the synthesis of new soluble polyimides from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents .
- Method : The polyimides were synthesized from the polyaddition of 4,4′-oxydiphthalic anhydride (ODPA) .
- Results : The resulting polyimides were soluble in various solvents and exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C .
Synthesis of Aromatic Polyimides Containing Tetraphenylfuran-Thiazole Unit
- Field : Chemical Research and Polymer Science .
- Application : “2-(4-Aminophenoxy)naphthalene” is used in the synthesis of aromatic polyimides containing tetraphenylfuran-thiazole unit .
- Method : The polyimides were synthesized via a two-step thermal imidization derived from BATPDF with various commercially available dianhydrides .
- Results : The resulting polyimides exhibited excellent solubility in solvents, high glass transition temperatures between 238 and 252 °C, and thermal stability with a 10% mass loss (T10%) in the temperature range of 518–609 °C .
Synthesis of Aromatic Polyimides Containing Pyridine Ring Units
- Field : Chemical Research and Polymer Science .
- Application : A novel aromatic diamine monomer, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP), containing pyridine ring units, ether linkage moieties and diethylaminophenyl pendent groups, has been designed and synthesized .
- Method : The polyimides were prepared from the polyaddition of EPAPP with commercial aromatic dianhydrides .
- Results : The resulting polyimides were obtained in high yields and moderate inherent viscosities, and were practically amorphous as shown by the X-ray diffraction studies .
Synthesis of Aromatic Polyimides with Different Alkyl Substituents
- Field : Chemical Research and Polymer Science .
- Application : It’s used in the synthesis of new soluble polyimides from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents .
- Method : The polyimides were synthesized from the polyaddition of 4,4′-oxydiphthalic anhydride (ODPA) .
- Results : The resulting polyimides were soluble in various solvents and exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C .
Synthesis of Aromatic Polyimides Containing Tetraphenylfuran-Thiazole Unit
- Field : Chemical Research and Polymer Science .
- Application : “2-(4-Aminophenoxy)naphthalene” is used in the synthesis of aromatic polyimides containing tetraphenylfuran-thiazole unit .
- Method : The polyimides were synthesized via a two-step thermal imidization derived from BATPDF with various commercially available dianhydrides .
- Results : The resulting polyimides exhibited excellent solubility in solvents, high glass transition temperatures between 238 and 252 °C, and thermal stability with a 10% mass loss (T10%) in the temperature range of 518–609 °C .
Synthesis of Aromatic Polyimides Containing Pyridine Ring Units
- Field : Chemical Research and Polymer Science .
- Application : A novel aromatic diamine monomer, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP), containing pyridine ring units, ether linkage moieties and diethylaminophenyl pendent groups, has been designed and synthesized .
- Method : The polyimides were prepared from the polyaddition of EPAPP with commercial aromatic dianhydrides .
- Results : The resulting polyimides were obtained in high yields and moderate inherent viscosities, and were practically amorphous as shown by the X-ray diffraction studies .
Zukünftige Richtungen
2-(4-Aminophenoxy)naphthalene and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of new aromatic polyimides, which have applications in the printed circuit, automobile, aerospace, and memory industries due to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties .
Eigenschaften
IUPAC Name |
4-naphthalen-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c17-14-6-9-15(10-7-14)18-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSZEMCAUKGBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393853 | |
| Record name | 2-(4-Aminophenoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenoxy)naphthalene | |
CAS RN |
71311-83-6 | |
| Record name | 2-(4-Aminophenoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)







![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)



